[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine
Overview
Description
[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine: is an organic compound with the molecular formula C12H15Cl2NO It is known for its unique structure, which includes a cyclopropyl group and a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclopropylamine with 3,4-dichlorophenol to form an intermediate compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Alkylation: The intermediate is then subjected to alkylation using an appropriate alkylating agent, such as methyl iodide or methyl bromide, to introduce the methylamine group. This step is typically performed under anhydrous conditions and may require the use of a solvent like tetrahydrofuran or dimethylformamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy moiety, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation Products: Oxides or other oxidized derivatives
Reduction Products: Reduced amine derivatives
Substitution Products: Compounds with nucleophiles replacing chlorine atoms
Scientific Research Applications
[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine: has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is studied for its potential therapeutic properties, such as its ability to modulate biological pathways.
Industry: It is used in the development of specialty chemicals and materials, owing to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine: can be compared with other similar compounds, such as:
[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]amine: Lacks the methyl group, which may affect its reactivity and biological activity.
[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]ethylamine: Contains an ethyl group instead of a methyl group, potentially altering its properties.
[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]propylamine: Features a propyl group, which may influence its interactions and applications.
The uniqueness of This compound
Properties
IUPAC Name |
1-cyclopropyl-2-(3,4-dichlorophenoxy)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-15-12(8-2-3-8)7-16-9-4-5-10(13)11(14)6-9/h4-6,8,12,15H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSIHNJNEYLTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC1=CC(=C(C=C1)Cl)Cl)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165355 | |
Record name | Cyclopropanemethanamine, α-[(3,4-dichlorophenoxy)methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-70-7 | |
Record name | Cyclopropanemethanamine, α-[(3,4-dichlorophenoxy)methyl]-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanemethanamine, α-[(3,4-dichlorophenoxy)methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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